4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine
Overview
Description
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinases like c-met . These kinases play a crucial role in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
Based on the structural similarity to other triazolopyridazine derivatives, it can be hypothesized that it may interact with its target proteins and inhibit their function .
Biochemical Pathways
Inhibition of receptor tyrosine kinases like c-met can affect multiple downstream signaling pathways, including the pi3k/akt/mtor and ras/raf/mek/erk pathways, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
The compound’s physical and chemical properties such as molecular weight (21924300), density (146g/cm3), and LogP (033430) can provide some insights into its potential bioavailability .
Result of Action
Inhibition of receptor tyrosine kinases like c-met can lead to decreased cell proliferation and survival, potentially leading to anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol
- ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
Uniqueness
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine is unique due to its specific structural features, which confer distinct pharmacological properties. Its morpholine ring allows for versatile chemical modifications, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJEIAVBOCVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204942 | |
Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56383-11-0 | |
Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056383110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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